2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a pyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methylbenzaldehyde with aniline and pyruvic acid in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a similar core structure.
Quinazolinone: Another heterocyclic compound with broad applications, including antimalarial and antitumor activities.
Uniqueness
2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one is unique due to its specific substitution pattern and the presence of both pyrimido and quinoline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H19N3O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3-phenyl-1,2-dihydropyrimido[4,5-b]quinolin-4-one |
InChI |
InChI=1S/C24H19N3O/c1-16-11-13-17(14-12-16)23-26-22-20(15-18-7-5-6-10-21(18)25-22)24(28)27(23)19-8-3-2-4-9-19/h2-15,23H,1H3,(H,25,26) |
InChI Key |
STSSOJGOZQQGBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC3=NC4=CC=CC=C4C=C3C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.